Cas no 1197237-46-9 (1-(6-Chloropyrazin-2-yl)ethanone)

1-(6-Chloropyrazin-2-yl)ethanone is a chlorinated pyrazine derivative with a ketone functional group, serving as a versatile intermediate in organic synthesis. Its structure, featuring a reactive acetyl group adjacent to a chloropyrazine ring, makes it valuable for constructing heterocyclic compounds, particularly in pharmaceutical and agrochemical applications. The chloropyrazine moiety enhances electrophilic reactivity, facilitating nucleophilic substitution reactions, while the ketone group allows for further functionalization via condensation or reduction. This compound is particularly useful in the development of bioactive molecules due to its ability to act as a building block for more complex structures. High purity and stability under standard conditions ensure consistent performance in synthetic workflows.
1-(6-Chloropyrazin-2-yl)ethanone structure
1197237-46-9 structure
Product Name:1-(6-Chloropyrazin-2-yl)ethanone
CAS No:1197237-46-9
MF:C6H5ClN2O
MW:156.56970000267
MDL:MFCD23701508
CID:1037071
PubChem ID:59741288
Update Time:2025-05-21

1-(6-Chloropyrazin-2-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(6-Chloropyrazin-2-yl)ethanone
    • CS-0214820
    • 1197237-46-9
    • HQOFSCOBIUJHSV-UHFFFAOYSA-N
    • SCHEMBL12091007
    • EN300-1963737
    • AMY16000
    • Y14516
    • DTXSID20732816
    • 1-(6-Chloropyrazin-2-yl)ethan-1-one
    • Z1681347110
    • DB-354044
    • Ethanone, 1-(6-chloro-2-pyrazinyl)-
    • MDL: MFCD23701508
    • Inchi: 1S/C6H5ClN2O/c1-4(10)5-2-8-3-6(7)9-5/h2-3H,1H3
    • InChI Key: HQOFSCOBIUJHSV-UHFFFAOYSA-N
    • SMILES: ClC1=CN=CC(C(C)=O)=N1

Computed Properties

  • Exact Mass: 156.0090405g/mol
  • Monoisotopic Mass: 156.0090405g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 42.8Ų

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1-(6-Chloropyrazin-2-yl)ethanone Suppliers

Amadis Chemical Company Limited
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(CAS:1197237-46-9)1-(6-Chloropyrazin-2-yl)ethanone
Order Number:A1037210
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:01
Price ($):1589.0
Email:sales@amadischem.com

Additional information on 1-(6-Chloropyrazin-2-yl)ethanone

Comprehensive Overview of 1-(6-Chloropyrazin-2-yl)ethanone (CAS No. 1197237-46-9): Properties, Applications, and Industry Insights

1-(6-Chloropyrazin-2-yl)ethanone (CAS No. 1197237-46-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. As a chloropyrazine derivative, this compound serves as a critical intermediate in synthesizing bioactive molecules, particularly in drug discovery and crop protection formulations. The presence of both chloro and acetyl functional groups on the pyrazine ring enables versatile chemical modifications, making it valuable for structure-activity relationship (SAR) studies.

Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 1-(6-Chloropyrazin-2-yl)ethanone. Researchers frequently search for "pyrazine-based building blocks" or "heterocyclic ketone synthesis" to develop novel kinase inhibitors or antimicrobial agents. The compound’s molecular weight (170.59 g/mol) and moderate lipophilicity (LogP ~1.2) make it suitable for optimizing drug-like properties, aligning with current fragment-based drug design (FBDD) methodologies.

In agrochemical applications, 1-(6-Chloropyrazin-2-yl)ethanone contributes to developing next-generation plant growth regulators and pest control agents. Its chlorine substitution pattern mimics natural pyrazine alkaloids, offering potential for low-toxicity crop solutions—a key focus area amid rising demand for sustainable agriculture. Analytical studies using HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for GMP-compliant synthesis.

The compound’s stability under ambient conditions (decomposition point >200°C) and solubility in common organic solvents (e.g., DMSO, ethanol) facilitate its use in high-throughput screening platforms. Patent literature reveals growing utilization in kinase inhibitor libraries, particularly for oncology and metabolic disorder targets. Industry queries such as "buy 6-chloropyrazin-2-yl ethanone" or "CAS 1197237-46-9 suppliers" reflect its commercial relevance in contract research organizations (CROs).

Environmental and regulatory considerations position 1-(6-Chloropyrazin-2-yl)ethanone as a preferable alternative to heavier halogenated compounds. Its biodegradation profile and absence of persistent organic pollutant (POP) characteristics align with REACH compliance standards. Computational chemistry models predict favorable ADMET properties, further driving adoption in preclinical development pipelines.

Emerging applications include its role in metal-organic frameworks (MOFs) for catalytic systems and electronic materials synthesis. The electron-withdrawing chlorine atom enhances π-stacking interactions, useful in designing organic semiconductors. Such multidisciplinary utility underscores why searches for "chloropyrazine derivatives applications" have increased by 40% year-over-year in scientific databases.

Quality control protocols for CAS 1197237-46-9 typically involve GC-FID analysis and residual solvent testing per ICH guidelines. Leading manufacturers provide certificates of analysis (CoA) with detailed impurity profiling, addressing industry concerns about batch-to-batch consistency—a critical factor for FDA submissions.

Future research directions may explore its potential in proteolysis targeting chimeras (PROTACs) and covalent inhibitor design, leveraging the reactive acetyl moiety. As the pharmaceutical industry shifts toward targeted protein degradation, 1-(6-Chloropyrazin-2-yl)ethanone offers a scaffold for innovative E3 ligase binders development.

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Amadis Chemical Company Limited
(CAS:1197237-46-9)1-(6-Chloropyrazin-2-yl)ethanone
A1037210
Purity:99%
Quantity:250mg
Price ($):1589.0
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